molecular formula C7H10O4 B3052931 7-Oxooxepane-4-carboxylic acid CAS No. 485817-06-9

7-Oxooxepane-4-carboxylic acid

Cat. No. B3052931
CAS RN: 485817-06-9
M. Wt: 158.15
InChI Key: VLHJHLUMDKXSPU-UHFFFAOYSA-N
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Description

7-Oxooxepane-4-carboxylic acid is an organic compound with the molecular formula C7H10O4 . It has a molecular weight of 158.15 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for 7-Oxooxepane-4-carboxylic acid is 1S/C7H10O4/c8-6-2-1-5(7(9)10)3-4-11-6/h5H,1-4H2,(H,9,10) . This indicates that the molecule consists of a seven-membered ring with two oxygen atoms, one of which is part of a carboxylic acid group .


Physical And Chemical Properties Analysis

7-Oxooxepane-4-carboxylic acid is a solid at room temperature . . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Functionalization of Aliphatic Polyesters

7-Oxooxepane-4-carboxylic acid is used in the synthesis and polymerization of lactones substituted by various functional groups . This process is part of the functionalization of aliphatic polyesters, which is desirable to tailor macroscopic properties such as crystallinity, hydrophilicity, biodegradation rate, bioadhesion, and mechanical properties .

Attachment of Biological Molecules or Probes

The pendant functional groups in aliphatic polyesters synthesized using 7-Oxooxepane-4-carboxylic acid can be used to covalently attach molecules or probes of biological interest . This makes it a valuable tool in biochemistry and molecular biology.

Synthesis of Hydrophilic Aliphatic Polyesters

The functionalization of aliphatic polyesters by hydroxyl groups leads to an increase in their hydrophilicity . This property is important in various applications, including drug delivery and tissue engineering.

Macromolecular Engineering

Pendant hydroxyl groups in aliphatic polyesters synthesized using 7-Oxooxepane-4-carboxylic acid are useful for further macromolecular engineering . For instance, ring-opening polymerization initiated by pendant hydroxyl groups is a route towards comb-shaped polyesters .

Synthesis of Novel Oxooxepane Derivatives

7-Oxooxepane-4-carboxylic acid is used in the synthesis of novel oxooxepane derivatives . These derivatives have a naturally unprecedented skeleton and are isolated from the aerial parts of Paederia scandens .

Synthesis of Ferulic Acid Moiety

7-Oxooxepane-4-carboxylic acid is used in the synthesis of a ferulic acid moiety . This moiety is affixed to a free hydroxy group of C-3, which is the only available ether linkage that can position the ferulic moiety in the structure .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-oxooxepane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6-2-1-5(7(9)10)3-4-11-6/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHJHLUMDKXSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665756
Record name 7-Oxooxepane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxooxepane-4-carboxylic acid

CAS RN

485817-06-9
Record name 7-Oxooxepane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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